1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-ol

Description

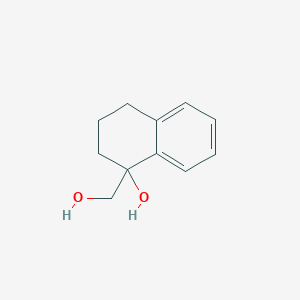

1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-ol is a bicyclic organic compound featuring a partially hydrogenated naphthalene scaffold (tetrahydronaphthalene) with a hydroxymethyl (-CH₂OH) substituent at the 1-position. This structure combines the rigidity of the fused cyclohexene-benzene system with the polarity of the hydroxymethyl group, making it a versatile intermediate in medicinal chemistry and asymmetric synthesis.

Properties

IUPAC Name |

1-(hydroxymethyl)-3,4-dihydro-2H-naphthalen-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c12-8-11(13)7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6,12-13H,3,5,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHIGLGUJZNKGLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(C1)(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4217-69-0 | |

| Record name | 1-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the hydroxymethylation of tetrahydronaphthalene derivatives. One common method includes the reaction of tetrahydronaphthalene with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group . This reaction is usually carried out under mild conditions to avoid overreaction and ensure high yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts, such as metal catalysts, can also be employed to improve reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Formation of 1-(Carboxymethyl)-1,2,3,4-tetrahydronaphthalen-1-ol.

Reduction: Formation of this compound.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biological systems and as a building block for bioactive compounds.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their properties, and applications:

*Calculated based on analogous structures.

Structural and Functional Differences

- Hydroxymethyl vs. Aminomethyl: The hydroxymethyl group (-CH₂OH) introduces hydrogen-bonding capability and mild acidity, whereas the aminomethyl (-CH₂NH₂·HCl) in enhances water solubility and basicity, making it suitable for salt formation in drug formulations .

- Chirality and Optical Activity : The parent compound (S)-1,2,3,4-tetrahydronaphthalen-1-ol exhibits significant optical rotation ([α]D²⁰ = +33°), critical for enantioselective catalysis or ligand exchange reactions (e.g., diastereomer formation with nickel complexes) . The hydroxymethyl derivative may exhibit similar chirality depending on substitution patterns.

Biological Activity

1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-ol (CAS Number: 4217-69-0) is an organic compound with the chemical formula CHO and a molecular weight of 178.23 g/mol. It is characterized by its unique structure which includes a hydroxymethyl group attached to a tetrahydronaphthalene framework. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

| Property | Value |

|---|---|

| Chemical Formula | CHO |

| Molecular Weight | 178.23 g/mol |

| IUPAC Name | 1-(hydroxymethyl)-3,4-dihydro-2H-naphthalen-1-ol |

| PubChem CID | 11084449 |

| Appearance | Powder |

Biological Activity Overview

The biological activity of this compound has been explored through various studies, highlighting its antimicrobial , antiproliferative , and neuroprotective properties.

Antimicrobial Activity

Research indicates that compounds related to tetrahydronaphthalene structures exhibit notable antimicrobial properties. The hydroxymethyl group may enhance the interaction of the molecule with microbial targets. Studies have shown that similar compounds demonstrate significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Antiproliferative Effects

In vitro studies have suggested that this compound exhibits antiproliferative effects on cancer cell lines. For instance, extracts containing this compound have shown cytotoxicity against human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cells. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression .

Neuroprotective Properties

Emerging evidence points towards the neuroprotective potential of this compound. It may modulate estrogen receptor activity in the brain, which is crucial for neuroprotection and cognitive functions. Estrogen receptors are implicated in various neurological disorders, and compounds that influence their activity could provide therapeutic avenues for conditions such as Alzheimer's disease .

Case Studies and Research Findings

A comprehensive review of literature reveals several studies focusing on the biological activities of compounds related to tetrahydronaphthalene derivatives:

- Antimicrobial Studies :

- Cytotoxicity Assays :

- Neuroprotection :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.